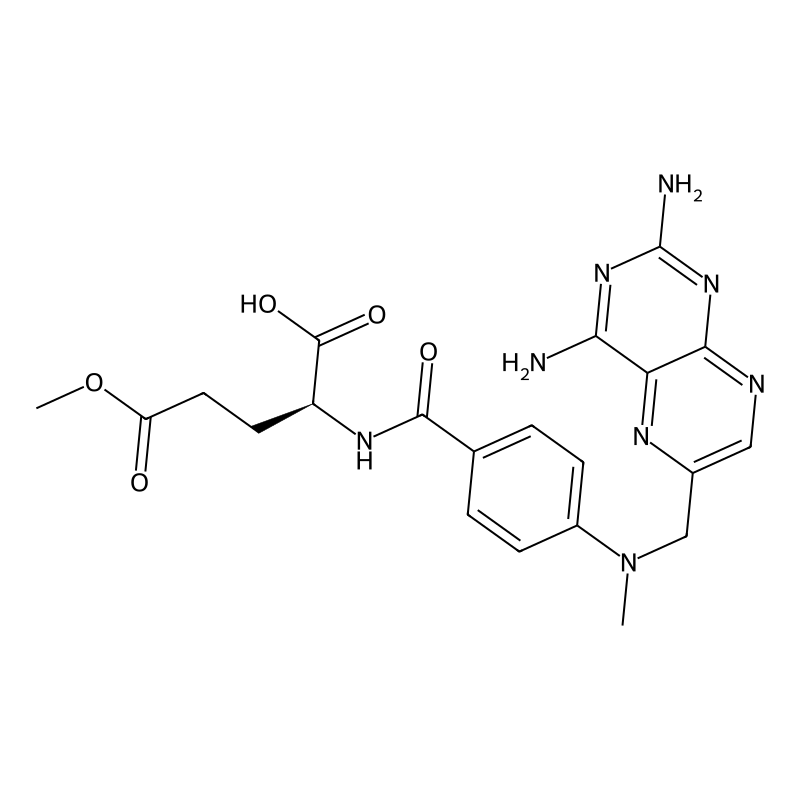

Methotrexate 5-methyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Methotrexate 5-methyl ester is a derivative of Methotrexate, which is a well-known folate antagonist primarily used in the treatment of various cancers and autoimmune diseases. The chemical formula for Methotrexate 5-methyl ester is . This compound acts as an impurity in Methotrexate formulations and has garnered attention for its potential therapeutic applications and biological activities.

Methotrexate 5-methyl ester exhibits biological activities similar to those of Methotrexate, primarily due to its structural similarity. It inhibits dihydrofolate reductase, an enzyme critical for nucleotide synthesis, thereby preventing cell division. This mechanism underlies its anti-cancer and immunosuppressive effects . Studies have shown that this compound retains some degree of efficacy against certain cancer cell lines, although its potency may vary compared to the parent drug .

The synthesis of Methotrexate 5-methyl ester typically involves the esterification of Methotrexate with methanol or other alcohols in the presence of acid catalysts. Various methods can be employed:

- Direct Esterification: Reacting Methotrexate with methanol under acidic conditions.

- Transesterification: Using a different alcohol in the presence of a catalyst to replace the original ester group.

- Chemical Modification: Modifying existing Methotrexate formulations to isolate the 5-methyl ester through selective reactions .

Methotrexate 5-methyl ester has potential applications in:

- Pharmaceutical Research: As a reference standard for analytical methods assessing Methotrexate purity.

- Drug Formulation: It may serve as an intermediate in synthesizing more complex drug delivery systems.

- Therapeutic Use: While primarily recognized as an impurity, its biological activity suggests potential use in specific therapeutic contexts, particularly where modified pharmacokinetics are beneficial .

Research on interaction studies involving Methotrexate 5-methyl ester indicates that it may interact with various biological targets similar to Methotrexate. These interactions include:

- Enzyme Inhibition: Inhibition of enzymes involved in folate metabolism and nucleotide synthesis.

- Cellular Uptake Mechanisms: Studies suggest that its uptake mechanisms might parallel those of Methotrexate, involving transport proteins that facilitate cellular entry .

Several compounds share structural similarities with Methotrexate 5-methyl ester. Here are a few notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Methotrexate | Parent compound | Broad-spectrum anti-cancer and immunosuppressive effects. |

| Pemetrexed | Similar backbone | More selective for certain cancer types; used primarily for lung cancer. |

| Trimethoprim | Folate antagonist | Primarily used as an antibiotic; different target specificity compared to Methotrexate. |

| Lometrexol | Folate analogue | Exhibits higher potency against certain tumors; less commonly used. |

Methotrexate 5-methyl ester is unique due to its specific modification at the fifth position, which may influence both its pharmacokinetic properties and biological activity compared to these similar compounds .

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Wikipedia

Dates

2: Piper JR, DeGraw JI, Colwell WT, Johnson CA, Smith RL, Waud WR, Sirotnak FM. Analogues of methotrexate in rheumatoid arthritis. 2. Effects of 5-deazaaminopterin, 5,10-dideazaaminopterin, and analogues on type II collagen-induced arthritis in mice. J Med Chem. 1997 Jan 31;40(3):377-84. PubMed PMID: 9022805.

3: Piper JR, Ramamurthy B, Johnson CA, Otter GM, Sirotnak FM. Analogues of 10-deazaaminopterin and 5-alkyl-5,10-dideazaaminopterin with the 4-substituted 1-naphthoyl group in the place of 4-substituted benzoyl. J Med Chem. 1996 Jan 19;39(2):614-8. PubMed PMID: 8558535.

4: Piper JR, Johnson CA, Maddry JA, Malik ND, McGuire JJ, Otter GM, Sirotnak FM. Studies on analogues of classical antifolates bearing the naphthoyl group in place of benzoyl in the side chain. J Med Chem. 1993 Dec 24;36(26):4161-71. Erratum in: J Med Chem 1994 Jun 24;37(13):2120. PubMed PMID: 8277497.

5: Huennekens FM, Vitols KS, Pope LE, Fan J. Membrane transport of folate compounds. J Nutr Sci Vitaminol (Tokyo). 1992;Spec No:52-7. Review. PubMed PMID: 1297801.

6: Piper JR, McCaleb GS, Montgomery JA, Kisliuk RL, Gaumont Y, Thorndike J, Sirotnak FM. Synthesis and antifolate activity of 5-methyl-5,10-dideaza analogues of aminopterin and folic acid and an alternative synthesis of 5,10-dideazatetrahydrofolic acid, a potent inhibitor of glycinamide ribonucleotide formyltransferase. J Med Chem. 1988 Nov;31(11):2164-9. PubMed PMID: 3184124.

7: Piper JR, McCaleb GS, Montgomery JA, Kisliuk RL, Gaumont Y, Sirotnak FM. Syntheses and antifolate activity of 5-methyl-5-deaza analogues of aminopterin, methotrexate, folic acid, and N10-methylfolic acid. J Med Chem. 1986 Jun;29(6):1080-7. PubMed PMID: 2423690.